4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide
Description
The compound 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide features a thiazole core substituted at the 5-position with a carboxamide group linked to a benzo[d][1,2,3]triazin-4(3H)-one moiety via an ethyl spacer. This structure combines heterocyclic elements (thiazole and triazinone) known for diverse pharmacological activities, including anticancer and antimicrobial effects .
Properties
IUPAC Name |
4-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-12(22-8-16-9)13(20)15-6-7-19-14(21)10-4-2-3-5-11(10)17-18-19/h2-5,8H,6-7H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQVQJHCEXYURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide typically involves multi-step reactions starting from commercially available starting materials. The common approach includes the formation of the thiazole ring, followed by introduction of the carboxamide group and subsequent derivatization with the triazinyl moiety.
Industrial Production Methods
Industrial production methods would likely focus on optimizing the synthetic route for large-scale production, employing high-throughput techniques and minimizing waste. Catalysts and solvents that offer high yields and selectivity would be preferred.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: Can occur at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: The triazinyl moiety can undergo reduction under specific conditions.
Substitution: Both electrophilic and nucleophilic substitutions can be observed at various positions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: Various halides, strong bases or acids, depending on the type of substitution desired.
Major Products Formed
Oxidation typically yields carboxylic acids.
Reduction can lead to a variety of amines or alcohols, depending on the functional groups present.
Substitution reactions yield a plethora of derivatives based on the substituents introduced.
Scientific Research Applications
Chemistry
Biology
Studied for their antimicrobial, antiviral, and anticancer properties. The unique structural attributes of thiazole and triazine rings contribute to its efficacy in these areas.
Medicine
Potential therapeutic agents due to their ability to interact with specific enzymes or receptors involved in disease pathways.
Industry
May serve as precursors or active agents in the development of agrochemicals or dyes.
Mechanism of Action
Mechanism by Which It Exerts Its Effects
The compound’s biological activity often involves interaction with specific enzymes or protein receptors, inhibiting their function. This can lead to alterations in cellular processes, contributing to its therapeutic effects.
Molecular Targets and Pathways Involved
Common molecular targets include kinases, proteases, and other enzymes critical to cellular signaling pathways. By modulating these targets, the compound can influence various biological activities.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below highlights key structural analogs and their distinguishing features:
Physicochemical and Pharmacokinetic Considerations
- Solubility: The morpholinomethyl group in compound 4a () likely enhances water solubility compared to the hydrophobic benzo-triazinone in the target compound .
- Bioavailability : Ethyl spacers (target compound) may balance lipophilicity and flexibility, facilitating membrane permeation .
Biological Activity
The compound 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide is a novel derivative of thiazole and oxobenzo[d][1,2,3]triazin, which has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings.
The compound's molecular formula is , with a molecular weight of approximately 290.34 g/mol. Its structure features a thiazole ring linked to an oxobenzo[d][1,2,3]triazin moiety, which is crucial for its biological activity.
Anticholinesterase Activity
Research has indicated that derivatives of the oxobenzo[d][1,2,3]triazin class exhibit significant inhibitory effects on acetylcholinesterase (AChE). For instance, compounds similar to this compound have shown promising AChE inhibitory activity, which is vital for treating neurodegenerative diseases like Alzheimer’s disease. A compound in this series demonstrated a mixed-type inhibition mode against AChE and significant neuroprotective effects in PC12 cells under oxidative stress conditions .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively studied. For example, thiazole compounds have exhibited antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds ranged from 0.23 to 0.70 mg/mL against sensitive bacterial strains . The presence of the oxobenzo[d][1,2,3]triazin moiety may enhance this activity through synergistic mechanisms.
Antitumor Activity
Preliminary studies suggest that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, certain thiazole-based compounds have shown significant inhibition of cell proliferation in human cancer cell lines such as HeLa and MCF-7. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
